molecular formula C19H19NO2 B5404103 4-{[ethyl(phenyl)amino]methyl}-7-methyl-2H-chromen-2-one

4-{[ethyl(phenyl)amino]methyl}-7-methyl-2H-chromen-2-one

Cat. No. B5404103
M. Wt: 293.4 g/mol
InChI Key: FYSWUCHUNMLNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[ethyl(phenyl)amino]methyl}-7-methyl-2H-chromen-2-one is a synthetic compound that belongs to the family of coumarin derivatives. It is commonly known as EPC-MOC and has been extensively studied for its potential applications in various fields of science.

Scientific Research Applications

EPC-MOC has been extensively studied for its potential applications in various fields of science. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. EPC-MOC has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Mechanism of Action

The mechanism of action of EPC-MOC is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with cellular targets, such as enzymes and receptors. EPC-MOC has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase, which are involved in the regulation of neurotransmitters and melanin synthesis, respectively.
Biochemical and Physiological Effects:
EPC-MOC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. EPC-MOC has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, EPC-MOC has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

EPC-MOC has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, such as its relatively high cost and limited availability. Additionally, the mechanism of action of EPC-MOC is not fully understood, which may limit its use in certain research applications.

Future Directions

There are several future directions for the study of EPC-MOC. One potential direction is to further investigate its mechanism of action and cellular targets. This could lead to the development of more specific and effective therapeutic agents. Another direction is to explore its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the development of new synthesis methods for EPC-MOC could improve its availability and reduce its cost, making it more accessible for research purposes.
Conclusion:
In conclusion, EPC-MOC is a synthetic compound that has been extensively studied for its potential applications in various fields of science. It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. While its mechanism of action is not fully understood, EPC-MOC has shown promising results in various research applications. Further studies are needed to fully understand its mechanism of action and explore its potential use in various fields of science.

Synthesis Methods

EPC-MOC can be synthesized using a multistep process that involves the condensation of 4-hydroxycoumarin with ethyl(phenyl)aminoacetaldehyde in the presence of a catalyst. The resulting intermediate is then treated with methyl iodide to yield the final product. The synthesis of EPC-MOC has been optimized to achieve high yields and purity, making it suitable for various research applications.

properties

IUPAC Name

4-[(N-ethylanilino)methyl]-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-3-20(16-7-5-4-6-8-16)13-15-12-19(21)22-18-11-14(2)9-10-17(15)18/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSWUCHUNMLNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=O)OC2=C1C=CC(=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199712
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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